molecular formula C11H21ClO4 B14649554 2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate CAS No. 51580-80-4

2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate

Cat. No.: B14649554
CAS No.: 51580-80-4
M. Wt: 252.73 g/mol
InChI Key: BUNHDUCRVCRMSU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate is a chemical compound with the molecular formula C11H21ClO4. It is known for its unique structure, which includes a hydroxyethoxy group and a chloroheptanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate typically involves the reaction of 7-chloroheptanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the chloroheptanoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)ethyl 7-chlorooctanoate
  • 2-(2-Hydroxyethoxy)ethyl 6-chloroheptanoate
  • 2-(2-Hydroxyethoxy)ethyl 7-bromoheptanoate

Uniqueness

2-(2-Hydroxyethoxy)ethyl 7-chloroheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances solubility, while the chloroheptanoate moiety provides reactivity towards various chemical transformations .

Properties

CAS No.

51580-80-4

Molecular Formula

C11H21ClO4

Molecular Weight

252.73 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 7-chloroheptanoate

InChI

InChI=1S/C11H21ClO4/c12-6-4-2-1-3-5-11(14)16-10-9-15-8-7-13/h13H,1-10H2

InChI Key

BUNHDUCRVCRMSU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC(=O)OCCOCCO

Origin of Product

United States

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